Gymnemoside a
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Overview
Description
Gymnemoside a is a natural product found in Gymnema sylvestre with data available.
Scientific Research Applications
Phytochemical Variation and Potential for Anti-Diabetes Agents
Gymnema sylvestre exhibits chemical variation based on geography. A study found that G. sylvestre samples from Vietnam differ from Indian samples. The study isolated compounds from Vietnamese G. sylvestre, including gymnemosides ND7-9, which showed potential as anti-diabetes agents due to their stimulatory effects on glucose uptake in adipocyte cells (Pham et al., 2018).
Therapeutic Applications in Traditional Medicine
Gymnema sylvestre, known as ‘gurmar’ or ‘sugar destroyer,’ is a traditional medicinal herb used for various therapeutic applications, including lowering blood glucose and cholesterol levels, and serving as an anticancer-cytotoxic agent. Its primary bioactive compounds include gymnemic acids and gymnemosides (Thakur et al., 2012).
α-Glucosidase and α-Amylase Inhibitory Activities
A study identified new pregnane glycosides in Gymnema sylvestre, which exhibited significant α-amylase inhibitory activity, suggesting their potential in diabetes treatment (Kiem et al., 2020).
Normoglycemic and Hypolipidemic Activities
Dihydroxy gymnemic triacetate, isolated from Gymnema sylvestre, demonstrated hypoglycemic and hypolipidemic activities in diabetic rats, indicating its potential as a diabetes treatment (Daisy et al., 2009).
Inhibition of Glucose Absorption
Gymnema sylvestre extracts were shown to inhibit glucose absorption in rats, further supporting its potential as a treatment for diabetes (Zhu et al., 2008).
Anticancer Potentials in Human Melanoma Cells
An ethanolic extract of Gymnema sylvestre leaves showed significant anticancer effects on human skin melanoma cells, suggesting its potential use in cancer therapy (Chakraborty et al., 2013).
Properties
CAS No. |
175033-15-5 |
---|---|
Molecular Formula |
C43H66O14 |
Molecular Weight |
807 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,8R,8aR,9S,10S,12aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C43H66O14/c1-10-21(2)36(53)57-33-34(54-22(3)46)43(20-45)24(17-38(33,4)5)23-11-12-26-39(6)15-14-28(55-37-31(50)29(48)30(49)32(56-37)35(51)52)40(7,19-44)25(39)13-16-41(26,8)42(23,9)18-27(43)47/h10-11,24-34,37,44-45,47-50H,12-20H2,1-9H3,(H,51,52)/b21-10+/t24-,25?,26?,27-,28?,29+,30+,31-,32+,33-,34-,37-,39+,40?,41-,42-,43+/m1/s1 |
InChI Key |
HEDGVSAVGIUCLH-BTVGPTDJSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1[C@H]([C@@]2([C@@H](C[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@H]2CC1(C)C)C)O)CO)OC(=O)C |
SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)CO)OC(=O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)CO)OC(=O)C |
Synonyms |
21-O-tigloyl-22-O-acetylgymnemagenin 3-O-glucopyranosiduronic acid gymnemoside A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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